7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Overview
Description
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural framework. . The presence of the chloropyrimidine moiety and the spirocyclic structure contributes to its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3One common method involves the reaction of a suitable azaspiro compound with a chloropyrimidine derivative under controlled conditions . The reaction is often carried out in the presence of a base such as diisopropylethylamine and a solvent like dioxane, with heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen atoms in the spirocyclic ring.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different spirocyclic compounds with altered oxidation states.
Scientific Research Applications
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane has several scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of FAAH, this compound is studied for its role in modulating endocannabinoid signaling and its potential therapeutic applications in pain management and neuroprotection.
Biological Studies: The compound is used in biological assays to investigate its effects on various enzymes and receptors, contributing to the understanding of its mechanism of action.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical entities with potential biological activity.
Mechanism of Action
The mechanism of action of 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as FAAH . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate pain perception and inflammatory responses. The spirocyclic structure and the chloropyrimidine moiety contribute to its binding affinity and selectivity for the enzyme.
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the spirocyclic core but lacks the chloropyrimidine group, resulting in different biological activity and properties.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and oxygen placement, leading to variations in its chemical behavior and applications.
Uniqueness
7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane is unique due to the combination of the spirocyclic structure and the chloropyrimidine moiety. This combination enhances its stability, biological activity, and potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
7-(6-chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-5-10(14-8-13-9)15-3-1-11(2-4-15)6-16-7-11/h5,8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNMIGNSSDREAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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